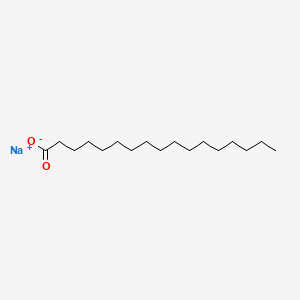

Sodium heptadecanoate

Description

Contextualization of Odd-Chain Saturated Fatty Acids in Biological Systems

Fatty acids are carboxylic acids with aliphatic chains and are fundamental components of lipids. wikipedia.org They are classified based on the length of their carbon chain and the presence or absence of double bonds. biologynotesonline.com The majority of naturally occurring fatty acids have an even number of carbon atoms. wikipedia.org However, odd-chain fatty acids (OCFAs), such as heptadecanoic acid, contain an odd number of carbon atoms. wikipedia.org

While less abundant than their even-chain counterparts, OCFAs are found in various biological systems. biologynotesonline.com Ruminant milk and fat are notable sources of OCFAs, including pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). wikipedia.orgwikipedia.org The metabolism of OCFAs differs slightly from that of even-chain fatty acids. The breakdown of even-chain fatty acids primarily yields acetyl-CoA, whereas the beta-oxidation of OCFAs produces propionyl-CoA in addition to acetyl-CoA. wikipedia.orgresearchgate.net This distinction is relevant in processes such as gluconeogenesis. wikipedia.org

Significance of Heptadecanoate in Contemporary Biochemical and Analytical Research

Historically, the low concentrations of odd-chain saturated fatty acids in human plasma led to the assumption that they had little physiological importance. researchgate.netmdpi.com Consequently, heptadecanoic acid and its derivatives were often used as internal standards in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the analysis of total fatty acids and intact lipids. researchgate.netmdpi.com

However, recent research has brought renewed attention to the potential biological roles of heptadecanoate. researchgate.netmdpi.com Epidemiological studies have suggested an association between the consumption of dairy products and increased plasma levels of OCFAs. researchgate.netmdpi.com Furthermore, some studies have linked higher plasma concentrations of heptadecanoic acid with a lower risk of certain health conditions, although the underlying mechanisms are still under investigation. mdpi.comnih.gov Heptadecanoic acid is now recognized as a valuable biomarker in dietary studies, particularly for assessing the intake of dairy fat. atamankimya.com

Historical Scientific Investigations Pertaining to Heptadecanoic Acid and its Salts

The name "margaric acid," another term for heptadecanoic acid, has historical roots in the 19th century. wikipedia.org For a period, it was believed to be a significant component of natural fats. However, it was later discovered that these earlier identifications were likely erroneous, representing a eutectic mixture of the more common palmitic and stearic acids. wikipedia.org

Early research in the mid-20th century largely dismissed the physiological significance of odd-chain fatty acids due to their low abundance in comparison to even-chain fatty acids. researchgate.netmdpi.com It wasn't until the advancement of analytical methodologies and a renewed interest in the metabolic pathways of fatty acids that the unique properties and potential biological relevance of heptadecanoic acid and its salts, like sodium heptadecanoate, began to be more thoroughly explored. researchgate.netmdpi.com More recent investigations have focused on the stability of fatty acid monolayers, with studies examining the effects of salts on the recovery of heptadecanoic acid monolayers at different pH levels. acs.org

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | sodium;heptadecanoate | pharmaffiliates.com |

| Synonyms | Sodium margarate, Heptadecanoic acid, sodium salt | larodan.com |

| Molecular Formula | C₁₇H₃₃NaO₂ | larodan.com |

| Molecular Weight | 292.44 g/mol | pharmaffiliates.com |

| CAS Number | 1002-82-0 | larodan.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1002-82-0 |

|---|---|

Molecular Formula |

C17H34NaO2 |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

sodium;heptadecanoate |

InChI |

InChI=1S/C17H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19); |

InChI Key |

HHNMROJFRCMUJX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)O.[Na] |

Other CAS No. |

1002-82-0 |

Related CAS |

506-12-7 (Parent) |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of Sodium Heptadecanoate

Chemical Synthesis Methodologies for Heptadecanoic Acid

Heptadecanoic acid (also known as margaric acid) is an odd-chain saturated fatty acid. wikipedia.org Its synthesis, and subsequent conversion to sodium heptadecanoate, can be achieved through several chemical routes. This compound is the sodium salt resulting from the neutralization of heptadecanoic acid. nih.govlibretexts.org

Saponification-based Routes from Triglycerides

Saponification is a chemical process involving the hydrolysis of an ester in the presence of a base to produce an alcohol and the salt of a carboxylic acid (soap). latech.eduwikipedia.org In the context of fatty acid production, triglycerides (the primary components of fats and oils) are hydrolyzed using a strong base like sodium hydroxide (B78521) (NaOH). libretexts.orgquora.com This reaction breaks the ester bonds linking the fatty acid chains to the glycerol (B35011) backbone, yielding glycerol and the corresponding sodium salts of the fatty acids. latech.eduyoutube.com

Heptadecanoic acid occurs naturally as a trace component in the fats and milkfat of ruminants. wikipedia.orgatamankimya.com Therefore, triglycerides from these sources can be subjected to saponification to produce a mixture of fatty acid salts.

General Saponification Reaction for a Triglyceride:

If one of the "R" groups in the triglyceride is a C16H33 alkyl chain, then one of the products will be this compound. The subsequent acidification of this mixture would yield the free fatty acids, from which heptadecanoic acid must be isolated and purified due to its low natural concentration. atamankimya.com

Oxidative Approaches from Long-Chain Hydrocarbons and Alcohols

The synthesis of carboxylic acids can be achieved through the oxidation of long-chain hydrocarbons or primary alcohols. While not the most common route for this specific acid, the oxidation of heptadecane (B57597) or 1-heptadecanol (B72759) would yield heptadecanoic acid.

Another relevant industrial process is the oxidative cleavage of larger, unsaturated fatty acids. mdpi.com For example, the oxidative cleavage of oleic acid (an 18-carbon unsaturated fatty acid) using oxidants like ozone (ozonolysis) or hydrogen peroxide with a tungsten-based catalyst breaks the molecule at the double bond. mdpi.comresearchgate.neteurochemengineering.com This process typically yields shorter-chain mono- and dicarboxylic acids, such as pelargonic acid (C9) and azelaic acid (C9), rather than heptadecanoic acid. researchgate.net However, the general principle of oxidizing long-chain organic molecules is a fundamental method in organic synthesis for producing carboxylic acids. atamankimya.com

Electrochemical Synthesis via Kolbe Electrolysis

Kolbe electrolysis is an electrochemical method that generates hydrocarbons through the decarboxylative dimerization of carboxylate salts. wikipedia.orgvedantu.com The process involves the electrolysis of a solution of a carboxylic acid salt, where oxidation at the anode generates radical intermediates. organic-chemistry.org

The mechanism proceeds in two main stages:

Electrochemical Decarboxylation: The carboxylate anion (RCOO⁻) is oxidized at the anode, losing an electron to form a carboxyl radical (RCOO•). This radical is unstable and rapidly decomposes, losing carbon dioxide (CO₂) to form an alkyl radical (R•). wikipedia.org

Radical Dimerization: Two of these alkyl radicals combine to form a new carbon-carbon bond, resulting in a symmetrical alkane (R-R). vedantu.com

To synthesize a long-chain fatty acid like heptadecanoic acid, a "cross-Kolbe" reaction would be necessary, involving the electrolysis of a mixture of two different carboxylates. wikipedia.org This approach often leads to a mixture of products (R¹-R¹, R¹-R², R²-R²), making purification challenging. wikipedia.org The Kolbe reaction is primarily used to synthesize hydrocarbons from fatty acids rather than the acids themselves. google.comgoogleapis.com

| Step | Reaction at Anode (Oxidation) |

| 1 | 2 RCOO⁻ → 2 RCOO• + 2 e⁻ |

| 2 | 2 RCOO• → 2 R• + 2 CO₂ |

| 3 | 2 R• → R-R |

Table 1: Steps of the Kolbe Electrolysis Reaction at the Anode.

Derivatization Reactions for Ester Formation

Once heptadecanoic acid is obtained, it can be converted into various esters through derivatization reactions. The most common method is the Fischer-Speier esterification. organic-chemistry.org This reaction involves heating the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

The reaction is an equilibrium process. To drive it towards the ester product, an excess of the alcohol is typically used, or the water formed as a byproduct is removed. organic-chemistry.org For example, reacting heptadecanoic acid with methanol yields methyl heptadecanoate. caymanchem.com

Fischer Esterification Mechanism:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst.

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol group to one of the hydroxyl groups.

Elimination of water as a leaving group, reforming the carbonyl double bond.

Deprotonation of the carbonyl oxygen to yield the final ester product. masterorganicchemistry.com

Biotechnological and Natural Production Routes

Biotechnological methods offer a sustainable alternative to chemical synthesis for producing fatty acids. Microbial fermentation, in particular, has gained significant attention for the production of odd-chain fatty acids (OCFAs). nih.govproquest.com

Microbial Fermentation Strategies for Odd-Chain Fatty Acid Production

In most organisms, fatty acid synthesis produces even-chain fatty acids because the process is initiated with the two-carbon starter unit, acetyl-CoA. nih.gov The synthesis of odd-chain fatty acids requires a three-carbon starter unit, propionyl-CoA. nih.gov The natural scarcity of propionyl-CoA in many microbes is the primary reason for the low natural production of OCFAs. nih.gov

Metabolic engineering and synthetic biology strategies are employed to enhance OCFA production in various microorganisms. researchgate.net These strategies focus on increasing the intracellular supply of propionyl-CoA. mdpi.com

Key microorganisms and strategies include:

Oleaginous Yeasts: Species like Yarrowia lipolytica are particularly effective for lipid production. mdpi.commdpi.com They can be genetically engineered to enhance pathways that generate propionyl-CoA.

Precursor Supplementation: A common strategy is to supplement the fermentation medium with precursors like propionate (B1217596) or 1-propanol. mdpi.com The microorganism then converts these precursors into propionyl-CoA, which enters the fatty acid synthesis pathway, leading to the production of OCFAs such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). researchgate.net

Research has shown that by optimizing fermentation conditions and precursor concentrations, significant yields of OCFAs can be achieved. For instance, studies on Y. lipolytica have demonstrated the ability to produce substantial amounts of C17 fatty acids when fed with sodium propionate. mdpi.com

| Microorganism | Precursor(s) | Key Odd-Chain Fatty Acid Products |

| Yarrowia lipolytica | Propionate, Glycerol, Sucrose | C17:1 (cis-9-heptadecenoic acid), C17:0 |

| Rhodococcus opacus | 1-propanol | C15:0, C17:0 |

| Cutaneotrichosporon oleaginosus | Propionic acid | C15:0, C17:0, C17:1 |

Table 2: Examples of Microorganisms Used for Odd-Chain Fatty Acid Production.

Plant Metabolic Engineering for Heptadecanoic Acid Biosynthesis

The biosynthesis of odd-chain fatty acids like heptadecanoic acid in plants is not a naturally prominent pathway. However, advancements in metabolic engineering have opened avenues for the production of novel fatty acids in oilseed crops. The core strategy revolves around augmenting the pool of the precursor molecule, propionyl-CoA, and introducing or enhancing the activity of enzymes that can utilize it to initiate and elongate the fatty acid chain.

Increasing Propionyl-CoA Precursor Availability:

The primary route for odd-chain fatty acid synthesis begins with propionyl-CoA instead of the usual acetyl-CoA starter unit for even-chain fatty acids. Therefore, a key metabolic engineering approach is to increase the intracellular concentration of propionyl-CoA. Several pathways can be targeted for this purpose:

Amino Acid Catabolism: The breakdown of amino acids such as isoleucine, valine, and methionine can generate propionyl-CoA. Overexpression of genes encoding key enzymes in these catabolic pathways can lead to an increased supply of this crucial precursor.

Conversion from α-ketobutyrate: The pyruvate (B1213749) dehydrogenase complex can convert α-ketobutyrate to propionyl-CoA. Enhancing the expression of this enzyme complex is another viable strategy.

Enzymatic Machinery for Odd-Chain Fatty Acid Synthesis:

Once a sufficient supply of propionyl-CoA is established, the plant's fatty acid synthesis machinery must be capable of utilizing it. The enzyme β-ketoacyl-ACP synthase III (KAS III) is critical in this initial step, catalyzing the condensation of the starter unit with malonyl-ACP. While plants possess KAS III, its substrate specificity can favor acetyl-CoA. Therefore, metabolic engineering strategies may involve:

Heterologous Expression of KAS III: Introducing KAS III enzymes from bacteria or other organisms that have a higher affinity for propionyl-CoA can significantly enhance the initiation of odd-chain fatty acid synthesis.

Modification of Endogenous KAS III: Site-directed mutagenesis of the plant's own KAS III could be employed to alter its substrate preference, favoring propionyl-CoA.

Research in model oilseed crops like Camelina sativa has demonstrated the feasibility of modifying fatty acid profiles to produce a variety of novel oils. While large-scale production of heptadecanoic acid through these methods is still in the research phase, the foundational strategies are well-established.

Table 1: Key Genetic Targets for Heptadecanoic Acid Biosynthesis in Plants

| Target Enzyme/Pathway | Engineering Strategy | Expected Outcome |

|---|---|---|

| Isoleucine/Valine/Methionine Catabolism | Overexpression of key catabolic enzymes | Increased intracellular pool of propionyl-CoA |

| Pyruvate Dehydrogenase Complex | Enhanced expression of the complex | Increased conversion of α-ketobutyrate to propionyl-CoA |

| β-ketoacyl-ACP synthase III (KAS III) | Heterologous expression of a propionyl-CoA specific KAS III | Enhanced initiation of odd-chain fatty acid synthesis |

| Endogenous KAS III | Site-directed mutagenesis | Altered substrate specificity to favor propionyl-CoA |

Extraction and Isolation Protocols from Natural Sources

Heptadecanoic acid is naturally present in trace amounts in various sources, most notably in the fat of ruminant animals and their dairy products, as well as in some plant lipids. The extraction and isolation of this fatty acid require specific protocols to separate it from the complex lipid matrix.

Ruminant Fats (e.g., Tallow):

Ruminant fats, such as beef tallow (B1178427), are a known source of heptadecanoic acid. The concentration typically ranges from 0.5% to 2.0% of the total fatty acids.

Saponification and Acidification: A common method involves the saponification of the fat using a strong base like sodium hydroxide or potassium hydroxide. This process hydrolyzes the triglycerides into glycerol and the sodium or potassium salts of the fatty acids.

The tallow is heated with an alcoholic solution of the alkali.

After the reaction is complete, the mixture is acidified with a mineral acid (e.g., hydrochloric acid), which protonates the fatty acid salts to yield free fatty acids.

The free fatty acids, including heptadecanoic acid, are then separated from the aqueous layer.

Solvent Extraction: The resulting mixture of free fatty acids can be further purified using solvent extraction. Nonpolar solvents like hexane (B92381) are used to dissolve the fatty acids, leaving behind more polar impurities.

Chromatographic Purification: For high purity, the fatty acid mixture is subjected to chromatographic techniques. Column chromatography or high-performance liquid chromatography (HPLC) can effectively separate heptadecanoic acid from other fatty acids based on differences in chain length and polarity.

Dairy Products:

Dairy products, particularly milk fat, contain heptadecanoic acid, with concentrations generally ranging from 0.5% to 1.2% of the total fatty acids. nih.gov

Solvent Extraction of Milk Fat: The first step is the extraction of the total fat from the dairy product. A common laboratory method is the Bligh and Dyer method, which uses a chloroform (B151607)/methanol/water solvent system to partition the lipids into the chloroform layer.

Transesterification: The extracted milk fat is then often transesterified to produce fatty acid methyl esters (FAMEs). This is achieved by reacting the fat with methanol in the presence of a catalyst (acid or base). FAMEs are more volatile and are suitable for analysis by gas chromatography (GC).

Gas Chromatography (GC): The FAME mixture is injected into a gas chromatograph, where the different fatty acid methyl esters are separated based on their boiling points and interactions with the stationary phase of the column. Heptadecanoic acid methyl ester can be identified and quantified by comparing its retention time and peak area to that of a known standard.

Plant Lipids:

While less common, some plant lipids also contain small amounts of heptadecanoic acid.

Solvent Extraction: The oil is first extracted from the plant material (e.g., seeds) using a solvent like hexane in a Soxhlet apparatus.

Saponification and Fatty Acid Methylation: Similar to the process for ruminant fats and dairy, the extracted plant oil is then saponified and the resulting free fatty acids are often converted to their methyl esters for easier analysis and purification.

Chromatographic Separation: The mixture of FAMEs is then separated using gas chromatography to isolate and quantify the heptadecanoic acid methyl ester.

Table 2: Heptadecanoic Acid Content in Natural Sources

| Natural Source | Typical Concentration (% of total fatty acids) |

|---|---|

| Beef Tallow | 0.5 - 2.0% |

| Mutton Fat | 0.8 - 2.5% |

| Milk Fat (Bovine) | 0.5 - 1.2% nih.gov |

| Cheese | 0.4 - 1.1% |

| Certain Plant Oils | < 0.5% |

Table 3: Comparison of Extraction and Isolation Techniques

| Technique | Principle | Application | Advantages | Limitations |

|---|---|---|---|---|

| Saponification & Acidification | Hydrolysis of triglycerides followed by protonation of fatty acid salts | Initial extraction from fats and oils | Simple, cost-effective for bulk extraction | Non-selective for individual fatty acids |

| Solvent Extraction | Differential solubility of lipids in organic solvents | Purification of fatty acids from aqueous mixtures | Efficient for separating lipids from non-lipid components | Requires handling of volatile and potentially flammable solvents |

| Gas Chromatography (GC) | Separation of volatile compounds based on boiling point and polarity | Quantification and isolation of individual fatty acid methyl esters | High resolution and sensitivity for analysis | Requires derivatization to FAMEs; destructive |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between mobile and stationary phases | Purification of free fatty acids | Non-destructive, can be used for preparative scale | May have lower resolution for fatty acids than GC |

Advanced Analytical Methodologies for Sodium Heptadecanoate and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analytical chemistry of lipids, providing powerful tools for the separation, identification, and quantification of individual fatty acids from complex matrices. For sodium heptadecanoate and its corresponding acid, heptadecanoic acid, these methods are crucial for its use as an internal standard and for its detection in various samples. Gas chromatography and liquid chromatography are the principal techniques employed for these purposes.

Gas Chromatography (GC) Applications

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of fatty acids, a derivatization step is typically required to convert them into more volatile forms, most commonly Fatty Acid Methyl Esters (FAMEs).

Gas chromatography coupled with a Flame Ionization Detector (GC-FID) is a widely utilized and robust method for the quantitative analysis of fatty acids. ufl.eduphenomenex.com The process involves the separation of compounds in a gaseous mobile phase followed by detection using an FID, which generates a current proportional to the amount of organic analyte combusted in a hydrogen-air flame. scioninstruments.com

For fatty acid analysis, including heptadecanoic acid, the initial step is a derivatization process to convert the fatty acids into their corresponding FAMEs. This chemical modification increases the volatility of the compounds, making them suitable for GC analysis. A common method involves a base-catalyzed reaction to yield free fatty acids, followed by an acid-catalyzed esterification using reagents like boron trifluoride in methanol (B129727). whoi.edu

Heptadecanoic acid (C17:0) is frequently employed as an internal standard in the GC-FID analysis of fatty acids. nih.govgcms.cz An internal standard is a known amount of a compound added to a sample to aid in the quantification of other analytes. Since C17:0 is an odd-chain fatty acid and typically occurs in low concentrations in many biological and food samples, its methyl ester, methyl heptadecanoate, serves as an excellent benchmark for calculating the concentrations of other fatty acids in the sample. scielo.brmdpi.comresearchgate.net The European standard EN 14103, for instance, has specified methyl heptadecanoate as an internal standard for the determination of FAME content in biodiesel. nih.gov

The GC-FID method allows for the creation of a fatty acid profile, which is a characteristic distribution of different fatty acids in a sample. sigmaaldrich.comcalstate.edu This profiling is essential for pattern recognition and can be used to determine the origin of the fatty acids. sigmaaldrich.com The separation is typically achieved on high-polarity capillary columns, which allow for the resolution of various FAME isomers, including cis and trans configurations. gcms.cz

The following table summarizes typical GC-FID conditions used for FAME analysis:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | DB-23 (60m x 0.25mm, 0.25µm) whoi.edu | Zebron ZB-FAME (20m x 0.18mm, 0.15µm) phenomenex.com | Restek RT-2560 (100m x 0.25mm, 0.20µm) mdpi.com |

| Carrier Gas | Helium (1 mL/min) whoi.edu | Helium (1.0 mL/min) phenomenex.com | Helium (1.26 mL/min) mdpi.com |

| Injector Temp. | 300°C whoi.edu | 250°C phenomenex.com | 230°C mdpi.com |

| Detector Temp. | Not specified | 260°C phenomenex.com | 250°C mdpi.com |

| Oven Program | 125°C to 240°C at 3°C/min whoi.edu | 80°C (1.5 min) to 160°C at 40°C/min, to 185°C at 5°C/min, to 260°C at 30°C/min phenomenex.com | Stepwise program from 100°C to 240°C mdpi.com |

| Split Ratio | 20:1 whoi.edu | 100:1 phenomenex.com | 1:20 mdpi.com |

While GC-FID is excellent for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) provides superior qualitative information, making it an indispensable tool for the comprehensive characterization of lipids. GC-MS couples the separation power of gas chromatography with the detection capabilities of mass spectrometry, which separates ions based on their mass-to-charge ratio. This integration allows for the definitive identification of FAMEs by comparing their mass spectra to spectral libraries.

In the context of heptadecanoic acid analysis, GC-MS is used to confirm the identity of the methyl heptadecanoate peak, especially when analyzing complex matrices where peak co-elution might occur. The mass spectrometer provides structural information that complements the retention time data from the GC, thereby increasing the confidence in compound identification. For instance, in studies analyzing fatty acids in tissues, a subset of samples analyzed by GC-FID may also be run on a GC-MS system using similar chromatographic conditions to confirm the identity of the detected peaks. whoi.edu

The fragmentation patterns of FAMEs in GC-MS are highly characteristic. Electron ionization (EI) is a common ionization technique used in GC-MS for FAME analysis. The resulting mass spectrum for a typical FAME, such as methyl heptadecanoate, will show a molecular ion peak (M+), which corresponds to the molecular weight of the compound, and a series of fragment ions. Characteristic fragment ions for FAMEs include the ion at m/z 74, which corresponds to the McLafferty rearrangement of the methyl ester group, and a series of hydrocarbon fragments.

GC-MS is also crucial for identifying a wide range of other lipid components that may be present in a sample, including sterols, diterpenes, and other fatty acid derivatives. This capability allows for a more complete picture of the lipid profile of a given sample.

The precise separation of FAMEs is critical for accurate fatty acid profiling, particularly when dealing with isomers (e.g., cis/trans isomers) or fatty acids with similar chain lengths and degrees of unsaturation. The choice of the GC capillary column is the most important factor in achieving high-resolution separations.

High-polarity cyanopropyl-substituted stationary phases are commonly used for the separation of FAME isomers. gcms.cz These columns provide excellent selectivity for separating cis and trans isomers of unsaturated fatty acids, which often have very similar boiling points and are difficult to resolve on less polar columns. The high cyano content in these stationary phases allows for enhanced interaction with the double bonds of the fatty acid chains, leading to better separation.

In addition to column selection, optimizing the GC oven temperature program is essential for achieving good resolution. A slower temperature ramp rate can improve the separation of closely eluting peaks, although it will also increase the total analysis time. Conversely, a faster ramp rate can shorten the analysis time but may compromise resolution. Therefore, a balance must be struck based on the specific separation requirements of the analysis.

The choice of carrier gas and its flow rate can also impact separation efficiency. Hydrogen and helium are the most common carrier gases in GC. Hydrogen often provides faster analysis times and better resolution at higher flow rates compared to helium. However, helium is an inert gas and is often preferred for safety reasons.

The derivatization step, while necessary for making fatty acids amenable to GC analysis, can sometimes lead to the formation of artifacts. These are chemical species that are not present in the original sample but are formed during sample preparation. The formation of artifacts can lead to the misidentification and inaccurate quantification of fatty acids.

Common artifacts in FAME analysis can arise from the incomplete methylation of fatty acids or from the degradation of certain fatty acids under harsh derivatization conditions (e.g., high temperatures or strong acidic or basic conditions). For example, polyunsaturated fatty acids can be susceptible to oxidation or isomerization during sample preparation.

To control artifact formation, it is important to carefully optimize the derivatization procedure. This includes selecting the appropriate derivatization reagent, reaction temperature, and reaction time. For instance, using milder derivatization reagents or lower reaction temperatures can help to minimize the degradation of sensitive fatty acids. It is also crucial to ensure that all reagents are of high purity and free from contaminants that could interfere with the analysis.

The use of an internal standard, such as heptadecanoic acid, can also help to monitor the efficiency of the derivatization reaction. By comparing the peak area of the internal standard to that of a known standard, it is possible to assess the recovery of the fatty acids and to correct for any losses that may have occurred during sample preparation. Furthermore, analyzing a standard mixture of FAMEs alongside the samples can help to identify any potential artifacts that may have formed during the derivatization process.

Liquid Chromatography (LC) Applications

While gas chromatography is the dominant technique for fatty acid analysis, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), offers certain advantages, especially for the analysis of underivatized fatty acids or for the separation of fatty acids from very complex matrices.

For this compound and other fatty acids, reverse-phase HPLC (RP-HPLC) is a commonly used LC mode. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the alkyl chains of the fatty acids and the stationary phase. Longer-chain fatty acids and more saturated fatty acids will have stronger interactions with the stationary phase and therefore will have longer retention times.

One of the main advantages of LC over GC for fatty acid analysis is that it does not typically require a derivatization step. This simplifies sample preparation and avoids the potential for artifact formation associated with derivatization. However, the detection of underivatized fatty acids in LC can be more challenging. Ultraviolet (UV) detection is possible but is generally limited to lower wavelengths where many other compounds can also absorb, leading to potential interferences. More sensitive and specific detection methods, such as mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD), are often preferred for the analysis of fatty acids by LC.

High-Performance Liquid Chromatography (HPLC) for Complex Lipid Matrix Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fatty acids, including heptadecanoic acid, within intricate biological samples. cerealsgrains.orgaocs.orghplc.eu Its utility lies in its ability to separate individual fatty acids from a complex mixture, which is a crucial step before quantification or further structural analysis. While gas chromatography (GC) is a traditional method for fatty acid analysis, HPLC offers the distinct advantage of operating at ambient temperatures, which minimizes the risk of degradation to heat-sensitive compounds. aocs.org

In reversed-phase HPLC, which is commonly employed for fatty acid analysis, separation is achieved based on both the chain length and the degree of unsaturation of the fatty acids. aocs.org Generally, retention time increases with chain length and decreases with the number of double bonds. For instance, an 18:1 fatty acid typically elutes slightly after a 16:0 fatty acid. aocs.org To enhance detection by UV or fluorescence detectors, fatty acids are often derivatized to introduce a chromophore. hplc.eu Common derivatizing agents include phenacyl esters and naphthacyl esters. aocs.orgedpsciences.org

The choice of the stationary phase and mobile phase is critical for achieving optimal resolution. C18 columns are widely used for the separation of long-chain fatty acids. gerli.comnih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often necessary to resolve complex mixtures of fatty acids with varying polarities. cerealsgrains.orgedpsciences.org For instance, a ternary gradient of methanol, acetonitrile, and water can effectively separate a wide range of fatty acid naphthacyl esters. edpsciences.org

Heptadecanoic acid (C17:0) frequently serves as an internal standard in HPLC analysis of fatty acids. edpsciences.orggerli.com Since it is an odd-chain fatty acid and typically present in low concentrations in many biological samples, its addition in a known amount allows for accurate quantification of other fatty acids in the sample by correcting for variations in sample preparation and injection volume. lipidmaps.org

Interactive Data Table: HPLC Parameters for Fatty Acid Analysis

| Parameter | Description | Common Examples |

| Stationary Phase (Column) | The solid support over which the mobile phase flows. | Reversed-phase C18, C8 |

| Mobile Phase | The solvent that moves the sample through the column. | Acetonitrile, Methanol, Water, often with modifiers like acetic acid or ammonium acetate. |

| Elution Mode | The method of passing the mobile phase through the column. | Isocratic (constant mobile phase composition) or Gradient (variable mobile phase composition). |

| Detector | The component that detects the analytes as they elute from the column. | UV-Visible Spectrophotometer, Fluorescence Detector, Refractive Index (RI) Detector, Charged Aerosol Detector (CAD). |

| Derivatization Agent | A chemical used to modify the analyte to enhance its detection. | p-bromophenacyl bromide, 2-nitrophenylhydrazine, Adamantyl-4,5-dihydro-1H-imidazole. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Lipidomics

The coupling of liquid chromatography with mass spectrometry (LC-MS) has become a powerful and indispensable tool in the field of lipidomics for the quantitative analysis of this compound and other lipids. rsc.orgresearchgate.net This hyphenated technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, enabling the precise measurement of a vast number of lipid species in complex biological matrices. rsc.orgnih.gov

Reversed-phase chromatography is the most common separation technique used in LC-MS-based lipidomics. nih.gov It effectively separates lipids based on their class, acyl chain length, and degree of unsaturation. nih.gov The use of high-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) instruments, allows for the simultaneous analysis of a multitude of analytes with high mass accuracy. nih.govnih.gov

For quantitative studies, a targeted approach is often employed where specific lipid molecules are monitored. Heptadecanoic acid is frequently used as an internal standard in these analyses. nih.gov By adding a known amount of a stable isotope-labeled internal standard (e.g., deuterated heptadecanoic acid) to the sample, precise and accurate quantification can be achieved, as it compensates for sample loss during preparation and variations in ionization efficiency. lipidmaps.orglipidmaps.org

LC-MS methods provide a rapid and reliable means for the simultaneous quantification of fatty acids. nih.govresearchgate.net For example, a method involving a quick Dole extraction followed by direct injection into an HPLC system coupled with a mass spectrometer allows for the analysis of free fatty acids in plasma in as little as five minutes per sample. nih.govresearchgate.net This high-throughput capability is crucial for large-scale lipidomic studies.

Interactive Data Table: Key Features of LC-MS for Quantitative Lipidomics

| Feature | Description | Relevance to Heptadecanoate Analysis |

| High Sensitivity | Ability to detect and quantify low abundance lipids. | Enables measurement of trace amounts of heptadecanoate and its derivatives. |

| High Selectivity | Ability to distinguish between structurally similar lipids. | Allows for accurate quantification of heptadecanoate in the presence of other fatty acids. |

| Quantitative Accuracy | Use of internal standards for precise measurement. | Heptadecanoate and its isotopologues are commonly used as internal standards. |

| High Throughput | Rapid analysis of a large number of samples. | Facilitates large-scale clinical and biological studies involving lipid profiling. |

| Structural Information | Tandem MS (MS/MS) provides fragmentation data for structural elucidation. | Can be used to confirm the identity of heptadecanoate and its metabolites. |

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantification

Mass Spectrometry (MS) in Lipidomics and Metabolomics

Quantitative Analysis of Diverse Lipid Classes Using Heptadecanoate-Based Internal Standards

In the broad fields of lipidomics and metabolomics, accurate quantification of a wide array of lipid classes is paramount. Due to the inherent variability in extraction efficiency and ionization response among different lipid species, the use of internal standards is a critical requirement for reliable quantitative analysis by mass spectrometry. lipidmaps.orglipidmaps.org Heptadecanoic acid (C17:0) and its derivatives are extensively utilized as internal standards for this purpose. lipidmaps.orgnih.govnih.gov

The rationale for using an odd-chain fatty acid like heptadecanoate as an internal standard is that it is typically found in very low abundance in most mammalian tissues, which primarily synthesize even-chain fatty acids. lipidmaps.orgnih.gov This minimizes interference from endogenous levels of the standard, thereby improving the accuracy of quantification. A known amount of the heptadecanoate-based standard is added to the sample at the beginning of the workflow, and the signal intensity of the target analytes is normalized to the signal intensity of the internal standard. lipidmaps.org

Stable isotope-labeled internal standards, such as deuterated heptadecanoic acid, are considered the gold standard for quantitative mass spectrometry. lipidmaps.orglipidmaps.org These standards have nearly identical chemical and physical properties to their endogenous counterparts, ensuring they behave similarly during sample preparation and analysis. lipidmaps.org This stable isotope dilution method allows for highly precise and accurate measurements by correcting for any analyte loss during the analytical procedure. lipidmaps.org

The application of heptadecanoate-based internal standards is not limited to the quantification of free fatty acids. They are also employed in the analysis of more complex lipids. For instance, in the quantification of bacterial fatty acids, methyl heptadecanoate is used as an internal standard. nih.gov The amount of the internal standard added is typically in the same order of magnitude as the concentration of the analytes of interest to ensure optimal performance of the assay. nih.gov

High-Resolution Mass Spectrometry for Metabolite Identification and Isotopic Enrichment Measurement

High-resolution mass spectrometry (HRMS) has revolutionized the fields of metabolomics and lipidomics by providing highly accurate mass measurements, which are essential for the confident identification of metabolites and the precise measurement of isotopic enrichment. nih.gov Instruments such as Orbitrap and Time-of-Flight (TOF) mass spectrometers can achieve mass accuracies in the low parts-per-million (ppm) range, enabling the determination of elemental compositions for unknown compounds. nih.govnih.gov

In the context of this compound, HRMS is instrumental in identifying its various metabolites in biological systems. By comparing the accurate mass of a detected ion to theoretical masses of potential metabolites, researchers can significantly narrow down the possibilities for its identity. nih.gov Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS) experiments, where the fragmentation pattern of the parent ion provides valuable structural information.

HRMS is also a powerful tool for measuring isotopic enrichment, which is a key technique in metabolic flux analysis to trace the fate of labeled substrates. nih.govnih.gov For example, by administering a ¹³C-labeled precursor, the incorporation of the label into heptadecanoate and its downstream metabolites can be monitored. The high resolving power of HRMS allows for the separation and quantification of the different isotopologues (molecules that differ only in their isotopic composition), providing detailed insights into metabolic pathways. nih.govnih.gov LC-MS methods utilizing HRMS have been developed for the rapid and reliable measurement of isotopic enrichment of fatty acids in plasma, offering a significant advantage over older, more time-consuming techniques. nih.govresearchgate.netnih.gov

Interactive Data Table: Applications of HRMS in Heptadecanoate Research

| Application | Description | Key Advantage of HRMS |

| Metabolite Identification | Determining the chemical structure of heptadecanoate metabolites. | High mass accuracy allows for the confident assignment of elemental compositions. |

| Isotopic Enrichment Measurement | Quantifying the incorporation of stable isotopes into heptadecanoate and its derivatives. | High resolution enables the separation and accurate quantification of different isotopologues. |

| Lipid Profiling | Comprehensive analysis of the lipidome, including heptadecanoate-containing lipids. | Ability to detect and identify a large number of lipid species in a single analysis. |

| Biomarker Discovery | Identifying changes in heptadecanoate metabolism associated with disease states. | High sensitivity and accuracy facilitate the detection of subtle changes in metabolite levels. |

Applications of Electrospray Ionization (ESI) and Electron Ionization (EI) in MS

The choice of ionization technique is a critical parameter in mass spectrometry that significantly influences the type of information that can be obtained. For the analysis of this compound and other lipids, Electrospray Ionization (ESI) and Electron Ionization (EI) are two of the most commonly employed methods. nih.govwikipedia.org

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for the analysis of non-volatile and thermally labile molecules, such as fatty acids and complex lipids. wikipedia.orgyoutube.com In ESI, ions are produced from a liquid solution by applying a high voltage to create an aerosol. wikipedia.orgyoutube.com This process typically results in the formation of protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation. wikipedia.org The lack of extensive fragmentation is advantageous for determining the molecular weight of the analyte. ESI is the ion source of choice for coupling liquid chromatography with mass spectrometry (LC-MS), enabling the analysis of complex lipid mixtures. wikipedia.org In the context of heptadecanoic acid, ESI-MS is often used in the negative ion mode to detect the [M-H]⁻ ion at m/z 269.25. massbank.eu

Electron Ionization (EI) , in contrast, is a "hard" ionization technique that involves bombarding the analyte molecules with a high-energy beam of electrons. nih.govacs.org This process imparts a significant amount of energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum contains a wealth of structural information in the form of characteristic fragment ions. nih.govacs.org EI is typically coupled with gas chromatography (GC-MS) for the analysis of volatile compounds. Fatty acids, including heptadecanoic acid, are usually derivatized to their more volatile methyl esters (FAMEs) prior to GC-EI-MS analysis. acs.orgacs.org The EI mass spectrum of heptadecanoic acid methyl ester exhibits characteristic fragments that can be used for its identification, such as the McLafferty rearrangement ion at m/z 74. nih.gov

Interactive Data Table: Comparison of ESI and EI for Heptadecanoate Analysis

| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |

| Ionization Principle | "Soft" ionization from a liquid phase. | "Hard" ionization by electron bombardment in the gas phase. |

| Typical Analytes | Non-volatile, thermally labile molecules (e.g., free fatty acids, complex lipids). | Volatile or semi-volatile molecules (e.g., fatty acid methyl esters). |

| Fragmentation | Minimal, primarily produces molecular ions. | Extensive, produces characteristic fragment ions. |

| Coupled Chromatography | Liquid Chromatography (LC). | Gas Chromatography (GC). |

| Information Obtained | Molecular weight. | Structural information from fragmentation patterns. |

| Application for Heptadecanoate | LC-ESI-MS for quantification of free heptadecanoic acid and its metabolites. | GC-EI-MS for identification and quantification of heptadecanoic acid methyl ester. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for the detailed structural elucidation and quantification of molecules in solution. It operates on the principle of nuclear spin excitation in a magnetic field, providing rich information about the chemical environment of atoms.

Proton NMR for Absolute Quantification of Metabolites and Lipid Classes

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a particularly effective method for the absolute quantification of various metabolites and lipid classes within complex biological mixtures. nih.govresearchgate.netdntb.gov.ua This non-destructive technique allows for the simultaneous identification and quantification of compounds, offering a significant advantage over methods that require separate analyses for different classes of molecules. researchgate.netdntb.gov.ua

The absolute quantification by ¹H-NMR relies on the principle that the integrated signal intensity of a specific proton resonance is directly proportional to the number of protons contributing to that signal and the molar concentration of the molecule in the sample. By incorporating a known amount of an internal or external standard, the concentrations of other molecules can be accurately determined. nih.govacs.org

In the context of lipid analysis, ¹H-NMR can distinguish and quantify major lipid classes such as triglycerides, cholesterol, and phospholipids (B1166683). nih.govresearchgate.net Although detailed characterization of individual fatty acid species can be challenging due to overlapping signals from long-chain fatty acids, the technique provides a rapid overview of the main lipid profiles. nih.gov For instance, specific proton signals corresponding to different functional groups within lipid molecules can be integrated and used for quantification.

Heptadecanoic acid and its derivatives, such as cholesteryl heptadecanoate, are sometimes utilized as internal standards in quantitative NMR studies of lipids. nih.govresearchgate.net The distinct signals from the internal standard, with its known concentration, serve as a reference for calculating the absolute concentrations of other lipid classes and metabolites in the sample.

Table 1: Key Proton NMR Signals for Lipid Quantification

| Lipid Class/Component | Characteristic ¹H-NMR Signal (ppm) |

|---|---|

| Terminal methyl protons (-CH₃) | ~0.8-0.9 |

| Methylene protons (-(CH₂)n-) | ~1.2-1.4 |

| Allylic protons (=C-CH₂-) | ~2.0-2.1 |

| Vinylic protons (-CH=CH-) | ~5.3-5.4 |

This table provides representative chemical shift ranges. Actual values can vary depending on the solvent and the specific molecular structure.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular vibrations of a substance. uha.frnih.govresearchgate.net These techniques are powerful for identifying functional groups and elucidating the structural characteristics of molecules like this compound. uha.fr FTIR and Raman spectroscopy are often considered complementary, as a vibrational mode that is strong in Raman may be weak in FTIR, and vice versa. spectroscopyonline.comspectroscopyonline.com

Characterization of Molecular Structure and Functional Groups

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. thermofisher.com The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, key functional groups that can be identified include the carboxylate group (COO⁻) and the long hydrocarbon chain. The strong absorption band of the carboxylate group is a prominent feature, while various bands corresponding to the stretching and bending vibrations of the C-H bonds in the alkyl chain provide information about the hydrocarbon structure.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. thermofisher.com The scattered light provides information about the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. In the case of this compound, the C-C stretching vibrations within the long hydrocarbon chain would be prominent in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| -CH₃ | Symmetric & Asymmetric Stretching | 2870-2960 | 2870-2960 |

| -CH₂- | Symmetric & Asymmetric Stretching | 2850-2925 | 2850-2925 |

| -COO⁻ | Asymmetric Stretching | ~1550-1610 | Weak |

| -COO⁻ | Symmetric Stretching | ~1400-1450 | ~1400-1450 |

These are approximate wavenumber ranges and can be influenced by the physical state of the sample and intermolecular interactions.

Application in Studies of Biological Samples and Thin Films

Both FTIR and Raman spectroscopy are valuable tools for the analysis of biological samples and thin films containing fatty acids and their salts. nih.govnih.gov These techniques are non-destructive and can be used to study samples in various states, including solids and liquids. researchgate.net

In biological studies, FTIR and Raman spectroscopy can be used to investigate the composition and structure of lipids within cells and tissues. nih.gov For instance, these techniques can monitor changes in lipid profiles associated with different physiological or pathological conditions. The ability to perform microspectroscopy allows for the chemical imaging of biological samples, providing spatial distribution of different molecular components.

In the study of thin films, such as Langmuir-Blodgett films, FTIR and Raman spectroscopy can provide information on the molecular orientation, packing, and phase behavior of fatty acid salts like this compound. nih.gov Polarized FTIR spectroscopy, for example, can determine the orientation of the hydrocarbon chains relative to the substrate.

Advanced Sample Preparation and Derivatization Strategies

The accuracy and reliability of analytical results for this compound and other lipids are highly dependent on the methods used for sample preparation. This involves the extraction of lipids from their native biological matrices and, in some cases, their chemical modification (derivatization) to improve analytical performance.

Optimized Lipid Extraction Protocols for Biological Matrices

The goal of lipid extraction is to efficiently isolate lipids from other cellular components such as proteins and carbohydrates. nih.govspringernature.com The choice of extraction method depends on the specific lipid classes of interest and the nature of the biological matrix (e.g., plasma, tissue, cells). nih.govresearchgate.net

Classical lipid extraction methods, such as those developed by Folch and Bligh & Dyer, have been widely used for decades. nih.govnih.gov These methods typically employ a mixture of chloroform (B151607) and methanol to extract a broad range of lipids. nih.govnih.govnfdi4microbiota.de The addition of water or an aqueous salt solution induces phase separation, with the lipids partitioning into the lower chloroform phase. nfdi4microbiota.decreative-proteomics.com

More recent methods have been developed to improve upon the efficiency, selectivity, and safety of traditional protocols. For example, the use of methyl-tert-butyl ether (MTBE) has gained popularity as a less toxic alternative to chloroform. The MTBE method involves a biphasic system where lipids are extracted into the upper MTBE layer, which simplifies sample handling.

Another approach involves a one-step extraction using a mixture of butanol and methanol (BUME). For cultured cells, a simple and efficient method using isopropanol (IPA) for protein precipitation and lipid extraction has been shown to be effective, particularly for polar lipids. arvojournals.org The choice of solvent system can significantly impact the recovery of different lipid classes.

Table 3: Comparison of Common Lipid Extraction Methods

| Method | Solvent System | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Folch | Chloroform/Methanol | High extraction efficiency for a broad range of lipids. nih.gov | Use of toxic chloroform; can be time-consuming. |

| Bligh & Dyer | Chloroform/Methanol/Water | Reduced solvent volume compared to Folch; suitable for samples with high water content. nih.gov | Still relies on chloroform. |

| MTBE | Methyl-tert-butyl ether/Methanol/Water | Less toxic than chloroform; lipids in the upper phase for easier collection. | May have different selectivity compared to chloroform-based methods. |

| BUME | Butanol/Methanol | Single-phase extraction simplifies the procedure. | May have lower recovery for some non-polar lipids. |

Classical Solvent-Based Extraction Methods (e.g., Folch, Bligh & Dyer) and Modern Adaptations

The quantitative extraction of lipids, including this compound and its related fatty acids from complex biological matrices, has historically been dominated by two seminal liquid-liquid extraction (LLE) methodologies: the Folch method and the Bligh & Dyer method. nih.govnih.gov These techniques are considered foundational and often serve as "gold standards" for lipid analysis due to their high efficiency in extracting a broad range of lipid classes. nih.govnih.govmdpi.com

The Folch method , originally developed for animal tissues, utilizes a chloroform/methanol solvent mixture (2:1, v/v). nih.gov This solvent system is effective because methanol, a polar solvent, disrupts the hydrogen bonds between lipids and cell membrane proteins, while chloroform, a non-polar solvent, dissolves the lipids, facilitating their extraction into the organic phase. nih.gov The protocol involves homogenizing the sample with a significant volume of the solvent mixture (typically a 20-fold excess) followed by a purification step. nih.gov This is achieved by adding a salt solution (e.g., 0.9% NaCl), which induces a phase separation, resulting in a lower chloroform phase containing the lipids and an upper aqueous methanol phase containing non-lipid contaminants. ugent.be

The Bligh & Dyer method was developed as a more rapid adaptation of the Folch procedure, particularly for samples with high water content, such as fish muscle. nih.govugent.be It employs the same chloroform/methanol/water solvent system but uses a different ratio and a smaller volume of solvent relative to the sample. nih.gov The initial extraction is performed with a monophasic mixture of chloroform/methanol/water; subsequent addition of more chloroform and water creates a biphasic system that separates the lipids into the lower chloroform layer. mdpi.com While the Bligh & Dyer method is faster and uses less solvent, the Folch method may yield a higher amount of total lipids for samples with a lipid content greater than 2%, largely due to the higher solvent-to-sample ratio used. nih.gov

Modern adaptations of these classical methods have been driven by concerns over the toxicity and environmental impact of chlorinated solvents like chloroform. semanticscholar.org Research has focused on finding "greener" solvent alternatives that maintain high extraction efficiency. semanticscholar.org One promising approach involves the substitution of chloroform and methanol with bio-sourced solvents such as ethyl acetate and ethanol, respectively. nih.govsemanticscholar.org Studies have shown that a water/ethanol/ethyl acetate system can achieve extraction yields and lipid profiles comparable to the classical chloroform/methanol methods for certain microorganisms. nih.govsemanticscholar.org

Solvent System Optimization for Comprehensive Lipid Recovery

The vast structural diversity of lipids, ranging from non-polar triacylglycerols to highly polar phospholipids, makes their comprehensive recovery with a single solvent system a significant challenge. nih.govnih.gov The principle of "like dissolves like" is fundamental; the efficiency of an extraction solvent is directly related to the polarity of the target lipid classes. ugent.be Therefore, optimization of the solvent system is a critical step in any quantitative lipid analysis.

Non-polar solvents, such as n-hexane, are highly effective for extracting neutral lipids like triacylglycerols and cholesterol esters. nih.gov In contrast, more polar lipids, including phospholipids and glycolipids, require polar solvents like alcohols (methanol, ethanol) for efficient extraction. nih.govugent.be To achieve comprehensive lipid recovery, mixtures of polar and non-polar solvents are typically employed. The chloroform/methanol system used in the Folch and Bligh & Dyer methods is a prime example, capable of extracting a wide array of lipid classes with reasonable efficiency. nih.gov

Optimization involves adjusting the ratio of polar to non-polar solvents to match the specific lipid profile of the sample matrix. For instance, increasing the proportion of methanol in a hexane (B92381)/methanol mixture can enhance the recovery of polar lipids by improving solvent penetration into cells and disrupting lipid-protein interactions. mdpi.com The sample-to-solvent ratio is another critical parameter influencing lipid yield; a higher ratio, as seen in the Folch method, can lead to more exhaustive extraction. nih.gov

Modern lipidomic studies often employ alternative solvent systems tailored to specific analytical goals. A methyl tert-butyl ether (MTBE)/methanol/water system has gained popularity as a less toxic alternative to chloroform-based methods and has shown high efficiency for extracting a broad range of lipids from plasma and other biological samples. nih.govresearchgate.net

Below is an interactive table summarizing the suitability of different solvent systems for various lipid classes.

| Lipid Class | Optimal Solvent System Characteristics | Example Solvents/Mixtures |

| Triacylglycerols (TAGs) | Non-polar | n-Hexane, Toluene nih.gov |

| Phospholipids (PLs) | Polar | Chloroform/Methanol, Acetonitrile, Ethanol nih.gov |

| Sphingolipids (e.g., Ceramides) | Intermediate to High Polarity | Chloroform/Methanol, MTBE/Methanol nih.govresearchgate.net |

| Free Fatty Acids (FFAs) | Intermediate Polarity | Hexane/Isopropanol researchgate.net |

| Cholesterol Esters (CEs) | Non-polar | Hexane/Isopropanol researchgate.net |

Chemical Derivatization for Enhanced Analytical Performance

Free fatty acids, such as heptadecanoic acid, are often not ideal for analysis by gas chromatography (GC) due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation. To overcome these issues, they are chemically converted into more volatile and stable ester derivatives prior to analysis.

Acid- and Base-Catalyzed Methyl Esterification Protocols for Fatty Acids

The most common derivatization method is the conversion of fatty acids into fatty acid methyl esters (FAMEs). oup.com This can be achieved through either acid- or base-catalyzed reactions.

Acid-Catalyzed Methyl Esterification: This approach can esterify free fatty acids and transesterify fatty acids from complex lipids (e.g., triacylglycerols, phospholipids) simultaneously. researchgate.netnih.gov The reaction involves heating the lipid sample in a large excess of anhydrous methanol in the presence of an acid catalyst. aocs.org The excess methanol drives the reversible reaction towards the formation of the methyl ester. colostate.edu Common catalysts include:

Methanolic Hydrogen Chloride (HCl): Typically a 5% solution of anhydrous HCl gas in methanol. The reaction usually requires heating at 50°C overnight or refluxing for several hours. aocs.org

Methanolic Sulfuric Acid (H₂SO₄): A solution of 1-2% sulfuric acid in methanol is also widely used and functions similarly to methanolic HCl. researchgate.net

Boron Trifluoride-Methanol (BF₃-MeOH): A 12-14% solution of this Lewis acid in methanol is a powerful and rapid catalyst, capable of esterifying free fatty acids in minutes at reflux temperatures. researchgate.netaocs.org

Base-Catalyzed Methyl Esterification: This method is primarily a transesterification reaction, meaning it is effective for converting ester-linked lipids like triacylglycerols and phospholipids into FAMEs, but it does not esterify free fatty acids. researchgate.net The process is generally much faster and occurs under milder conditions than acid-catalyzed methods. researchgate.net The most common reagent is sodium methoxide (NaOCH₃) in anhydrous methanol. nih.gov The reaction involves briefly heating the sample with the reagent, often for only 5-10 minutes at around 60°C. nih.gov Because it does not convert free fatty acids, a two-step process (base-catalyzed transesterification followed by an acid-catalyzed esterification) is sometimes employed for a comprehensive analysis of all fatty acids in a sample. nih.gov

The following interactive table compares the key features of acid- and base-catalyzed esterification methods.

| Feature | Acid-Catalyzed Methods (e.g., HCl, BF₃) | Base-Catalyzed Methods (e.g., NaOCH₃) |

| Reaction Type | Esterification & Transesterification | Transesterification only researchgate.net |

| Substrates | All lipid classes (FFAs, TAGs, PLs) nih.gov | Ester-linked lipids (TAGs, PLs) researchgate.net |

| Reaction Speed | Slower (minutes to hours) aocs.org | Faster (minutes) oup.comnih.gov |

| Reaction Conditions | Harsher (e.g., reflux, 50-100°C) nih.govaocs.org | Milder (e.g., 50-60°C) nih.govnih.gov |

| Potential Issues | Can produce artifacts with certain fatty acids nih.gov | Incomplete reaction for sterically hindered lipids |

Formation of Advanced Fatty Acid Derivatives (e.g., Dimethyloxazoline, Picolinyl Esters, Pyrrolidides)

While FAMEs are excellent for quantifying fatty acids by GC with flame ionization detection (FID), their mass spectra under electron impact (EI) are often not informative for determining structural features such as the location of double bonds or branch points in the fatty acid chain. nih.gov To address this, advanced derivatives have been developed that produce diagnostic fragment ions in mass spectrometry (MS). colostate.edu

Picolinyl Esters: These are prepared by converting the fatty acid to an acid chloride, which is then reacted with 3-pyridylcarbinol. nih.gov In the mass spectrometer, the charge is localized on the nitrogen atom of the pyridine ring. This leads to a predictable fragmentation pattern along the alkyl chain, allowing for the unambiguous assignment of double bond positions and branching points. nih.gov

4,4-Dimethyloxazoline (DMOX) Derivatives: DMOX derivatives are also used for structure elucidation via GC-MS. Similar to picolinyl esters, the nitrogen-containing ring directs fragmentation, yielding a series of ions that are indicative of the original fatty acid's structure. colostate.edu

Pyrrolidides: These N-acyl derivatives function in a similar manner to picolinyl esters and DMOX derivatives, providing characteristic fragmentation patterns upon EI-MS that are useful for determining fatty acid structure. colostate.edu

The formation of these specialized derivatives is a key strategy in the detailed structural analysis of unknown fatty acids or in studies where the specific isomerism of fatty acids is of biological importance.

Methodological Considerations for Internal Standard Application

Selection Criteria for Odd-Chain Fatty Acid Internal Standards in Quantitative Assays

Accurate quantification in analytical chemistry, particularly in complex multi-step procedures like lipid analysis, relies heavily on the use of internal standards (IS). scioninstruments.comnih.gov An internal standard is a compound added at a known concentration to every sample before processing. scioninstruments.com It helps to correct for the loss of analyte during sample preparation (extraction, derivatization) and for variations in instrument response. scioninstruments.comnih.gov The final analyte concentration is determined by comparing the analyte's detector response to the internal standard's response (the response ratio). chromatographyonline.com

Odd-chain fatty acids (OCFAs), such as heptadecanoic acid (C17:0), are frequently chosen as internal standards for the analysis of naturally occurring even-chain fatty acids. researchgate.net The selection of an OCFA like heptadecanoic acid is based on several key criteria:

Low Natural Abundance: The ideal internal standard should not be naturally present in the sample, or it should be present at negligible concentrations. nih.govresearchgate.net OCFAs like C15:0 and C17:0 are typically found in very low amounts in most plant and animal tissues, making them suitable for this purpose. researchgate.net However, it is crucial to verify their absence or low levels in the specific matrix under investigation, as some sources (e.g., ruminant fat) can contain detectable levels. researchgate.net

Chemical and Physical Similarity: The IS should behave as similarly as possible to the analytes of interest throughout the entire analytical procedure. scioninstruments.com Heptadecanoic acid is structurally very similar to endogenous long-chain fatty acids, ensuring it has comparable extraction efficiency, derivatization yield, and chromatographic behavior to the even-chain fatty acids being quantified. researchgate.net

No Interference: The internal standard must be chromatographically resolved from all other components in the sample matrix to ensure its signal can be measured accurately without interference. scioninstruments.com

High Purity and Stability: The IS must be of high purity and stable under the conditions of storage and analysis. chromatographyonline.com

By adding a known quantity of this compound (or heptadecanoic acid) at the very beginning of the sample preparation, one can assume that any losses or variations affecting the endogenous fatty acids will also proportionally affect the C17:0 standard, allowing for a reliable and accurate quantification of the target analytes. scioninstruments.comresearchgate.net

The following interactive table outlines the essential criteria for selecting an odd-chain fatty acid as an internal standard.

| Criterion | Rationale for Odd-Chain Fatty Acids (e.g., Heptadecanoic Acid) |

| Low Endogenous Presence | Generally absent or found in trace amounts in most biological samples, preventing inflation of the standard's signal. researchgate.net |

| Chemical Similarity | Similar chain length and functional group ensure co-extraction and co-derivatization with target even-chain fatty acids. scioninstruments.comresearchgate.net |

| Chromatographic Resolution | Elutes predictably in GC systems, typically between C16 and C18 fatty acids, allowing for clear separation and quantification. |

| Commercial Availability | Available in high purity for use as an analytical standard. |

| Stability | Saturated fatty acids are chemically stable throughout typical extraction and derivatization protocols. |

Validation of Analytical Methods Employing Heptadecanoate-Derived Standards

The validation of an analytical method is crucial to ensure its suitability, reliability, and accuracy for its intended purpose. When heptadecanoate-derived compounds, such as this compound or heptadecanoic acid and its esters, are used as standards, a comprehensive validation process is undertaken to establish the method's performance characteristics. This process typically adheres to guidelines set by international bodies like the International Council for Harmonisation (ICH). The primary validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Heptadecanoic acid (C17:0) and its methyl ester are frequently employed as internal standards in gas chromatography (GC) for the quantitative analysis of fatty acids in various matrices, including biofuels, food products, and biological samples. scielo.brnih.govnih.gov The choice of heptadecanoic acid as an internal standard is due to its low natural abundance in many samples, which minimizes interference with the analytes of interest. nih.govnih.gov

The validation of these GC methods involves a rigorous assessment of several key performance indicators. Specificity is established by demonstrating that the analytical signal for the heptadecanoate standard is well-resolved from other components in the sample matrix, ensuring that there are no interfering peaks at its retention time.

Linearity and Range

Linearity is determined by analyzing a series of standard solutions at different concentrations. The response of the detector is plotted against the concentration of the standard, and a linear relationship is expected within a specific range. The correlation coefficient (r²) is a key metric for linearity, with values close to 1.000 indicating a strong linear relationship. For instance, in the validation of a GC-Flame Ionization Detection (FID) method for fatty acid methyl esters (FAMEs), calibration curves for various FAMEs, including the internal standard, typically show excellent linearity with correlation coefficients of r² ≥ 0.999 over a defined concentration range.

Linearity of FAMEs using a Heptadecanoate Standard

| Fatty Acid Methyl Ester | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

|---|---|---|

| Myristate (C14:0) | 1.0 - 100.0 | 0.9995 |

| Palmitate (C16:0) | 1.0 - 200.0 | 0.9998 |

| Heptadecanoate (C17:0 - IS) | 50.0 (fixed) | N/A |

| Stearate (C18:0) | 1.0 - 200.0 | 0.9997 |

| Oleate (C18:1) | 1.0 - 250.0 | 0.9999 |

| Linoleate (C18:2) | 1.0 - 150.0 | 0.9996 |

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies. Known amounts of the analyte are spiked into a sample matrix and the percentage of the analyte recovered is calculated. In a validated method for quantifying fatty acids in human plasma phospholipids, recovery values for 15 saturated and unsaturated fatty acids were found to be between 83.6% and 109.6%. nih.gov

Precision is a measure of the repeatability of the method. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by performing multiple measurements on the same sample on the same day, while intermediate precision is determined by repeating the analysis on different days, with different analysts, or using different equipment. The precision is usually expressed as the relative standard deviation (%RSD). For example, a validated GC-FID method for biodiesel analysis using methyl heptadecanoate as an internal standard reported repeatability with an RSD of 0.1-0.4% and intermediate precision with an RSD of 0.2-1.8%. scielo.br Another study on fatty acids in human plasma reported intraday precision in the range of 0.9–15.7% and interday precision from 2.5–19.9%. nih.gov

Precision of a Validated GC-FID Method for Fatty Acid Analysis

| Parameter | Analyte Concentration | Relative Standard Deviation (%RSD) |

|---|---|---|

| Repeatability (Intra-day) | Low | < 5% |

| High | < 2% | |

| Intermediate Precision (Inter-day) | Low | < 10% |

| High | < 5% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are important parameters for the analysis of trace components. For a highly sensitive GC-Triple Quadrupole Mass Spectrometry (TQMS) method for fatty acid analysis, the LOD and LOQ were in the range of 0.18–38.3 fmol and 1.2–375.3 pmol/mL, respectively, demonstrating the method's high sensitivity. nih.gov

Role in Lipid Metabolism and Biochemical Pathways

Investigations into Saturated Fatty Acid Metabolism

Research into saturated fatty acids often utilizes odd-chain variants like heptadecanoic acid to trace metabolic fates and understand kinetic properties within biological systems.

Heptadecanoic acid is primarily of exogenous origin, found naturally as a minor component in the fat and milk of ruminants. atamanchemicals.comhmdb.cafoodb.ca Its presence in human tissues is often considered a reliable biomarker for long-term intake of dairy fat. hmdb.cafoodb.canih.gov The typical concentration of heptadecanoic acid is approximately 0.61% of total fatty acids in milk fat and 0.83% in ruminant meat fat. atamanchemicals.comhmdb.cafoodb.ca In humans, it can be found in various tissues, including adipose tissue and skeletal muscle, as well as in biofluids like blood and saliva. hmdb.ca

Table 1: Concentration of Heptadecanoic Acid in Ruminant Products

| Product | Percentage of Total Fatty Acids (%) | Source |

|---|---|---|

| Milk Fat | 0.61 | atamanchemicals.comhmdb.cafoodb.ca |

| Ruminant Meat Fat | 0.83 | atamanchemicals.comhmdb.cafoodb.ca |

In metabolic research, odd-chain saturated fatty acids have historically been used as internal standards in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for quantifying total fatty acids. nih.gov Stable isotope labeling is a critical methodology for determining lipid metabolic parameters. nih.gov This approach allows researchers to trace the incorporation, turnover, and oxidation of fatty acids. nih.gov The use of isotope-labeling derivatization can differentiate fatty acids from their methyl esters during analysis, which is crucial for accurate kinetic studies. nih.gov Although once considered insignificant in human plasma, the distinct metabolic pathways of odd-chain fatty acids make them valuable for such tracer studies. nih.gov

Significance in Specific Biochemical Processes

Heptadecanoic acid is not merely a passive biomarker but an active metabolite involved in several key biochemical pathways across a range of organisms.

Heptadecanoic acid is recognized as a metabolite in both glutamate and lipid metabolism in vivo. atamanchemicals.com Research has shown that under certain conditions, such as hypoxia in neuronal cells, the synthesis of fatty acids from glutamate is significantly increased. nih.gov This suggests a direct link between amino acid and lipid metabolic pathways where glutamate can serve as a precursor for fatty acid biosynthesis. nih.gov Furthermore, free fatty acids can influence glutamate pathways by inhibiting its transport across cell membranes, a mechanism that is powered by ion gradients. cornell.edu

Heptadecanoic acid is formally characterized as a metabolite in several distinct types of organisms. atamanchemicals.comnih.govebi.ac.uk It is recognized as a mammalian metabolite, stemming from both dietary intake and potential endogenous processes. nih.govebi.ac.uk It is also classified as an algal metabolite, produced by organisms ranging from unicellular to multicellular algae. nih.govebi.ac.uk Additionally, it has been identified as a metabolite in the crustacean Daphnia magna. nih.govebi.ac.uk In Daphnia, the allocation and turnover of various fatty acids, including polyunsaturated ones, are critical for adapting to changes in food quality and maintaining population fitness. nih.gov

Table 2: Characterization of Heptadecanoic Acid as a Metabolite

| Organism Type | Role | Source |

|---|---|---|

| Mammals | Metabolite produced during metabolic reactions. | nih.govebi.ac.uk |

| Daphnia magna | Metabolite produced by the species. | nih.govebi.ac.uk |

| Algae | Eukaryotic metabolite produced during metabolic reactions. | nih.govebi.ac.uk |

Heptadecanoic acid, also known as margaric acid, is a metabolite found in or produced by the bacterium Escherichia coli. nih.gov The fatty acid biosynthesis pathway in E. coli is well-studied, and the introduction of specific enzymes can lead to the overproduction of free fatty acids. nih.gov While E. coli typically produces even-chain fatty acids, it can be engineered to synthesize odd-chain fatty acids. researchgate.net

Applications in Advanced Biomarker Discovery Research

Dietary and Nutritional Research Biomarkers